

An In-Depth Technical Guide to (4-Iodobutyl) (triphenyl)phosphanium iodide

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Compound of Interest

Compound Name:	(4-Iodobutyl) (triphenyl)phosphanium iodide
CAS No.:	159085-21-9
Cat. No.:	B161498

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CAS Number: 170153-96-5

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a versatile phosphonium salt.

Introduction

(4-Iodobutyl)(triphenyl)phosphanium iodide is a quaternary phosphonium salt that has garnered significant interest in the field of organic synthesis. Its unique structure, featuring a triphenylphosphine core and a reactive iodobutyl chain, makes it a valuable reagent, particularly as a precursor to Wittig reagents for the olefination of carbonyl compounds. This guide provides a detailed overview of its synthesis, characterization, and key applications, with a focus on practical insights for laboratory and developmental use.

Physicochemical Properties

A summary of the key physicochemical properties of **(4-Iodobutyl)(triphenyl)phosphanium iodide** is presented in the table below.

Property	Value
CAS Number	170153-96-5[1]
Molecular Formula	C22H23IP
Molecular Weight	504.29 g/mol
Appearance	Typically a white to off-white solid
Solubility	Soluble in polar organic solvents such as dichloromethane, chloroform, and acetonitrile.

Synthesis of (4-Iodobutyl)(triphenyl)phosphanium iodide

The synthesis of **(4-Iodobutyl)(triphenyl)phosphanium iodide** is typically achieved through a two-step process, commencing with the preparation of the precursor 1,4-diiodobutane, followed by its reaction with triphenylphosphine.

Part 1: Synthesis of 1,4-Diiodobutane

A common and effective method for the synthesis of 1,4-diiodobutane is the cleavage of tetrahydrofuran (THF) using a mixture of potassium iodide and a strong acid, such as orthophosphoric acid.[2]

Reaction:

Experimental Protocol:

- To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add potassium iodide (2 moles), 85% orthophosphoric acid (2 moles), and phosphoric anhydride (0.4 moles).[2]
- Cool the mixture and slowly add tetrahydrofuran (0.5 moles).[2]
- Heat the mixture to reflux and stir for 3 hours.[2]
- After cooling to room temperature, add water and ether to the reaction mixture.[2]

- Separate the ether layer, wash it with a dilute aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with a saturated sodium chloride solution.[2]
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the ether by distillation and purify the resulting 1,4-diiodobutane by vacuum distillation.[2]

Part 2: Synthesis of (4-Iodobutyl)(triphenyl)phosphanium iodide

The final step involves the quaternization of triphenylphosphine with the synthesized 1,4-diiodobutane. This is a classic SN2 reaction where the phosphine acts as the nucleophile.[3][4]

Reaction:

Experimental Protocol:

- In a round-bottom flask, dissolve 1,4-diiodobutane (1 equivalent) in a suitable solvent such as toluene or acetonitrile.
- Add triphenylphosphine (1 equivalent) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the phosphonium salt will often precipitate out of the solution as a solid.
- Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration and wash with a non-polar solvent like hexane to remove any unreacted starting materials.
- Dry the resulting **(4-Iodobutyl)(triphenyl)phosphanium iodide** under vacuum.



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Caption: General mechanism of the Wittig reaction.

Exemplary Protocol: Synthesis of a Functionalized Alkene

The following is a representative protocol for the use of **(4-iodobutyl)(triphenyl)phosphonium iodide** in a Wittig reaction with a generic aldehyde.

Reaction:

Experimental Protocol:

- In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend **(4-iodobutyl)(triphenyl)phosphonium iodide** (1 equivalent) in anhydrous tetrahydrofuran (THF).
- Cool the suspension to -78 °C (dry ice/acetone bath).
- Slowly add a solution of n-butyllithium (1 equivalent) in hexanes. The formation of the ylide is often indicated by a color change.
- Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for an additional 30 minutes.
- Cool the reaction mixture back to -78 °C and add a solution of the desired aldehyde (1 equivalent) in anhydrous THF dropwise.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the product with ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

Potential Applications in Drug Development

While specific applications of **(4-Iodobutyl)(triphenyl)phosphonium iodide** in drug discovery are not extensively documented, its chemical nature suggests several potential roles for researchers in this field.

- **Scaffold Synthesis:** The Wittig reaction enabled by this reagent allows for the construction of complex molecular scaffolds containing an iodobutyl moiety. This functional group can serve as a handle for further chemical modifications, such as cross-coupling reactions, to build diverse libraries of compounds for biological screening. [5]* **Linker Chemistry:** The butyl chain can act as a flexible linker to connect different pharmacophores. The terminal iodide provides a reactive site for conjugation to other molecules of interest, such as proteins or targeting ligands.
- **Mitochondria-Targeting:** Triphenylphosphonium cations are known to accumulate in mitochondria due to the large mitochondrial membrane potential. This property is exploited to deliver therapeutic agents specifically to this organelle. [6] While the iodobutyl chain would likely be transformed in a subsequent reaction, the core phosphonium structure provides a basis for the design of mitochondria-targeted drugs. [6]* **Antibacterial Agents:** Some quaternary phosphonium salts have demonstrated antibacterial activity. [7] The unique combination of the lipophilic triphenylphosphonium cation and the functionalizable alkyl chain could be explored for the development of novel antibacterial agents. [7]

Conclusion

(4-Iodobutyl)(triphenyl)phosphonium iodide is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and its utility as a precursor for the Wittig reaction make it an important tool for the construction of carbon-carbon double bonds. For researchers in drug discovery, the inherent properties of the triphenylphosphonium cation, coupled with the reactive iodobutyl chain, offer intriguing possibilities for the design and synthesis of novel therapeutic agents and chemical probes. This guide provides a solid foundation for the effective utilization of this important phosphonium salt in a variety of research and development settings.

References

- (February 06 2018) The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [\[Link\]](#)
- (January 22 2023) Wittig Reaction. Chemistry LibreTexts. [\[Link\]](#)
- (October 15 2020) Wittig reaction. Wikipedia. [\[Link\]](#)
- (July 15 2013) Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine. PubMed. [\[Link\]](#)
- (July 24 2024) Efficient late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts via photocatalysis. Chemical Communications (RSC Publishing). [\[Link\]](#)
- 1,4-DIODOBUTANE. Organic Syntheses. [\[Link\]](#)
- Recent applications of the Wittig reaction in alkaloid synthesis. PubMed. [\[Link\]](#)
- Synthesis procedure and ^1H NMR (CDCl_3) and ^{13}C NMR (CDCl_3). The Royal Society of Chemistry. [\[Link\]](#)
- Wittig Reaction. Organic Chemistry Portal. [\[Link\]](#)
- Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. [\[Link\]](#)

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]

- [5. Wittig Reaction \[organic-chemistry.org\]](#)
- [6. Efficient late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts via photocatalysis - Chemical Communications \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [7. Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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